molecular formula C21H29N3O4 B2819770 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1396807-72-9

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2819770
CAS RN: 1396807-72-9
M. Wt: 387.48
InChI Key: XPWNLRCURDRBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative N-dealkylation and Cyclopropyl Group Dynamics

Cyclopropylamines, including derivatives similar in structure to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, undergo oxidative N-dealkylation catalyzed by enzymes such as horseradish peroxidase. These reactions highlight the fate of the cyclopropyl group upon N-dealkylation, forming highly reactive intermediates. This research offers insights into the enzymatic transformations of cyclopropyl-containing compounds and their potential biochemical pathways (Shaffer et al., 2001).

Cyclopropylquinolinone and Pyranoquinolinone Derivatives

The synthesis of cyclopropylquinolinone and pyranoquinolinone derivatives from hydroxyalkyl-1-methyl-2(1H)quinolinones under Mitsunobu conditions has been reported. This research demonstrates the versatility of quinolinone derivatives in forming structurally diverse compounds, including those with potential biological activities (Coppola, 2004).

Synthesis of Multisubstituted Isoquinoline and Pyridine N-oxides

A Rh(III)-catalyzed synthesis method for multisubstituted isoquinoline and pyridine N-oxides has been developed. This process involves aryl and vinylic C-H activation and provides a pathway for the synthesis of compounds related to the queried chemical structure, potentially useful in various chemical and pharmacological research applications (Shi et al., 2013).

Antitumor Activity of Quinoline Derivatives

The antitumor properties of various quinoline derivatives, including those structurally similar to the compound , have been explored. These studies contribute to understanding the potential anticancer applications of quinoline-based compounds, highlighting their role in inducing cell cycle arrest and apoptosis (Mukherjee et al., 2010).

Organosilicon Derivatives with Biomedical Properties

Research into organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole has shown that these compounds possess antitumor, antibacterial, and antifungal properties. This highlights the potential for developing new therapeutic agents based on modifying the core structure of compounds similar to the one queried, enhancing their bioavailability and efficacy (Zablotskaya et al., 2018).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-13(2)21(28)24-11-3-4-14-7-8-16(12-17(14)24)23-20(27)19(26)22-10-9-18(25)15-5-6-15/h7-8,12-13,15,18,25H,3-6,9-11H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWNLRCURDRBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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